![molecular formula C10H13BrS B598386 1-Bromo-3-isobutylthiobenzene CAS No. 1199773-06-2](/img/structure/B598386.png)
1-Bromo-3-isobutylthiobenzene
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Description
1-Bromo-3-isobutylthiobenzene is a chemical compound with the molecular formula C10H13BrS . It is also known by other names such as ACMC-209a4u, CTK4B1573, (3-Bromophenyl) (isobutyl)sulfane, MolPort-015-143-637, ANW-17404, AKOS015835439, AG-L-20714, AK134292, KB-11698, A-5358, I01-11057 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-isobutylthiobenzene consists of a benzene ring with a bromine atom and an isobutylthio group attached to it . The InChI code for this compound is 1S/C10H13BrS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 .Scientific Research Applications
Novel Brominated Flame Retardants
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments emphasizes the need for research on their occurrence, environmental fate, and toxicity. The study indicates large knowledge gaps for many NBFRs, underlining the necessity for optimized analytical methods and further research on their potential leaching from consumer products into indoor environments (Zuiderveen, Slootweg, & de Boer, 2020).
Adsorption Science in Water Treatment
A critical review highlights inconsistencies in adsorption science for water and wastewater treatment, pointing to the need for accurate use of technical terms and methodologies in studies related to adsorbent materials, which could be relevant when considering the adsorption properties of specific compounds like 1-Bromo-3-isobutylthiobenzene (Tran et al., 2017).
Health Effects of Brominated Compounds
An article reviews the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), suggesting similarities in toxicity profiles to their chlorinated homologs and emphasizing the need for research on human and wildlife exposure risks (Birnbaum, Staskal, & Diliberto, 2003).
Environmental and Health Risk Assessment
Another study provides a comprehensive review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), including their formation during combustion of brominated flame retardants. It highlights the structural similarities with chlorinated dioxins and furans, the pathways of their formation, and the potential environmental and health risks associated with their release (Mennear & Lee, 1994).
properties
IUPAC Name |
1-bromo-3-(2-methylpropylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQKZSYYUVQLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682092 |
Source
|
Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isobutylthiobenzene | |
CAS RN |
1199773-06-2 |
Source
|
Record name | 1-Bromo-3-[(2-methylpropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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